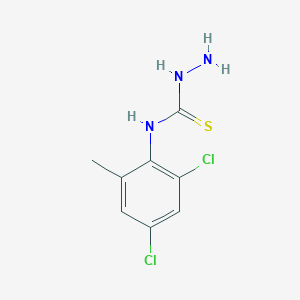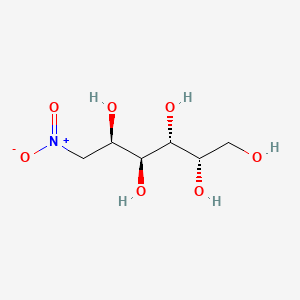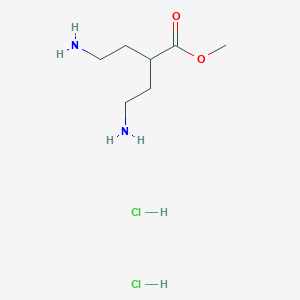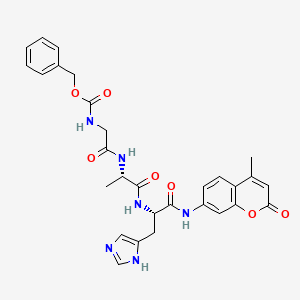
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide
Übersicht
Beschreibung
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide (4-(2,4-DCMP)-3-TSC) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other materials. It is a derivative of thiosemicarbazide, a heterocyclic ring compound, which is composed of two nitrogen atoms, one sulfur atom and two carbon atoms. 4-(2,4-DCMP)-3-TSC is an important intermediate for the synthesis of a variety of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Thiosemicarbazide derivatives have been widely explored for their antimicrobial and anticancer properties. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbes, including their effectiveness against specific cancer cell lines. For instance, certain thiosemicarbazide derivatives have shown significant in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis. Some of these compounds have also been evaluated for their anticancer properties, indicating a promising direction for therapeutic applications (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
DNA Intercalation and Cell Cycle Disruption
Research into thiosemicarbazides has also unveiled their ability to intercalate with DNA, leading to disruptions in cell division and inducing DNA damage such as abasic sites and double strand breaks. This mechanism suggests a novel approach to targeting cancer cells, as seen in studies where certain thiosemicarbazide derivatives displayed toxicity towards gastric cancer cells while sparing normal fibroblasts. These findings underscore the therapeutic potential of thiosemicarbazides in cancer treatment by interfering with DNA synthesis and cell cycle progression (M. Pitucha et al., 2020).
Anticancer Agents against Melanoma Cells
Further research on thiosemicarbazide derivatives has focused on their potential as anticancer agents, particularly against melanoma cells. Investigations have included synthesis, structural analysis, and the evaluation of cytotoxic effects on melanoma and normal cell lines. These studies have not only provided insights into the structural requirements for anticancer activity but have also identified compounds with selective toxicity towards cancer cells, offering a promising avenue for the development of new cancer therapies (P. Kozyra et al., 2022).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of thiosemicarbazide compounds have been central to exploring their biological applications. Studies have detailed the synthesis of novel thiosemicarbazone derivatives and their evaluation for antimicrobial, antifungal, and anticancer activities. These research efforts contribute to a deeper understanding of the chemical properties of thiosemicarbazides and their potential for treating various diseases, highlighting the importance of structural optimization in developing new therapeutic agents (A. Rana et al., 2009).
Eigenschaften
IUPAC Name |
1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHDGMSKRBZGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)





![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)






